molecular formula C9H8ClNO2 B8544647 3-(2-Chloro-phenyl)-3-oxo-propionamide

3-(2-Chloro-phenyl)-3-oxo-propionamide

Cat. No.: B8544647
M. Wt: 197.62 g/mol
InChI Key: GSOKYIKTKYGWFT-UHFFFAOYSA-N
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Description

3-(2-Chloro-phenyl)-3-oxo-propionamide is a chemical compound utilized in professional research and development settings. It belongs to a class of organic molecules that are frequently investigated as key synthetic intermediates or building blocks in medicinal chemistry. For instance, structurally similar chloro-phenyl and propionamide derivatives are commonly employed in the design and synthesis of potential pharmacologically active molecules, such as anticonvulsant agents . Researchers value this compound for its application in constructing more complex molecular architectures. Its structure, featuring both amide and keto functional groups on a chloro-substituted phenyl backbone, makes it a versatile precursor in organic synthesis. All products are intended for research and development purposes in a laboratory environment. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-(2-chlorophenyl)-3-oxopropanamide

InChI

InChI=1S/C9H8ClNO2/c10-7-4-2-1-3-6(7)8(12)5-9(11)13/h1-4H,5H2,(H2,11,13)

InChI Key

GSOKYIKTKYGWFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-(2-Chloro-phenyl)-3-oxo-propionamide but differ in substitution patterns or additional functional groups:

Table 1: Structural Comparison
Compound Name Key Structural Features Functional Groups
This compound Propionamide backbone, 2-chlorophenyl, ketone Amide, aromatic Cl, ketone
5OCl-PF () Propafenone derivative, propylamino-propoxy Amine, ether, ketone, aromatic Cl
2-Chloro-N-(3-chloro-phenyl)-propionamide () Propionamide, 3-chlorophenyl Amide, aromatic Cl (meta position)
3-Chloro-N-phenyl-phthalimide () Phthalimide core, N-phenyl, 3-chlorophenyl Imide, aromatic Cl
Key Observations:
  • Functional Groups : The presence of an amide group distinguishes the target compound from imide-based derivatives (e.g., 3-Chloro-N-phenyl-phthalimide), which are used in polymer synthesis rather than pharmacology .

Physicochemical Properties

Table 4: Key Physicochemical Properties
Property This compound 5OCl-PF () 2-Chloro-N-(3-chloro-phenyl)-propionamide ()
Solubility Moderate (polar solvents) High (hydrochloride salt) Low (hydrophobic meta-Cl)
Stability Stable under anhydrous conditions Sensitive to hydrolysis Stable
Electron Effects Strong electron-withdrawing (ortho-Cl) Moderate (para-Cl) Weaker (meta-Cl)
  • Ortho vs.

Q & A

Basic: What are the common synthetic routes for 3-(2-Chloro-phenyl)-3-oxo-propionamide, and how are intermediates characterized?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, methyl 3-(2-chlorophenyl)-3-oxo-propanoate (CAS 205985-98-4) serves as a key intermediate, synthesized via esterification of the corresponding propionic acid derivative . Intermediate characterization involves 1H/13C NMR to confirm the ester group and ketone moiety, alongside FT-IR to validate carbonyl stretches (C=O at ~1700 cm⁻¹) . Purity is assessed via HPLC (≥98% by area normalization) .

Advanced:
Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) can enhance yields. For instance, using microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating . Advanced characterization employs LC-MS/MS to detect trace impurities and X-ray crystallography to resolve stereochemical ambiguities in crystalline intermediates .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H NMR : Signals at δ 7.3–7.5 ppm (aromatic protons) and δ 3.2–3.5 ppm (amide NH) confirm the 2-chlorophenyl and propionamide groups .
  • 13C NMR : Peaks at ~200 ppm (ketone C=O) and ~170 ppm (amide C=O) validate the 3-oxo-propionamide backbone .
  • HRMS : Exact mass ([M+H]+ = 226.0372) ensures molecular formula alignment (C9H7ClNO2) .

Advanced:
Solid-state NMR elucidates polymorphism, while 2D-COSY and NOESY map spatial interactions between the chlorophenyl ring and amide group, critical for structure-activity studies .

Basic: What are the documented biological activities of this compound derivatives?

Answer:
Derivatives exhibit enzyme inhibition (e.g., COX-2) and receptor modulation (e.g., ORL-1 ligands in nociception) . For example, chloro-phenyl propionamides show IC50 values of 0.8–2.3 µM against inflammatory targets in vitro .

Advanced:
Mechanistic studies using molecular docking (e.g., AutoDock Vina) reveal hydrogen bonding between the amide group and enzyme active sites. In vivo pharmacokinetics (e.g., t1/2 = 4.2 hrs in murine models) highlight metabolic stability challenges due to hepatic oxidation .

Basic: How should researchers handle this compound to ensure safety and stability?

Answer:

  • Storage : Under inert gas (N2) at –20°C to prevent hydrolysis .
  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. PAC-1 exposure limit: 2.1 mg/m³ .
  • Spill Management : Absorb with diatomaceous earth; avoid aqueous rinsing to prevent contamination .

Advanced:
Stability under photolytic stress (e.g., 254 nm UV light) reveals 15% degradation over 72 hrs, necessitating amber vials for long-term storage. Accelerated stability studies (40°C/75% RH) predict a shelf life of 18 months .

Basic: How can researchers address contradictory data in solubility or bioactivity studies of this compound?

Answer:
Contradictions often arise from solvent polarity (e.g., solubility ranges from 12 mg/mL in DMSO to <0.1 mg/mL in H2O) . Validate via standardized protocols (OECD 105) and report solvent dielectric constants.

Advanced:
Employ Design of Experiments (DoE) to isolate variables (e.g., pH, temperature). For bioactivity conflicts, use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement . Meta-analyses of IC50 data (n ≥ 3 replicates) reduce Type I/II errors .

Advanced: What computational strategies predict the metabolic pathways of this compound?

Answer:

  • In silico tools : SwissADME predicts Phase I metabolism (hydroxylation at C3) and Phase II glucuronidation .
  • MD Simulations : Reveal CYP450 binding affinities; chloro-phenyl orientation impacts oxidation rates (kcat = 0.12 s⁻¹) .
  • Metabolite ID : Use UHPLC-QTOF with fragmentation libraries (m/z 242 → 226 for dechlorinated metabolites) .

Advanced: How does structural modification of the chloro-phenyl group affect pharmacological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., NO2 at meta position): Increase potency (IC50 ↓30%) but reduce solubility .
  • Ring Expansion (e.g., benzodioxole): Enhances blood-brain barrier penetration (logBB = 0.8 vs. 0.2 for parent compound) .
  • Isosteric Replacement : Replacing Cl with F improves metabolic stability (t1/2 ↑2.5×) but reduces target affinity .

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